3,29-O-Dibenzoyloxykarounidiol

Descripción

Karounidiol has been reported in Lagenaria siceraria, Trichosanthes cucumeroides, and other organisms with data available.

structure given in first source

Propiedades

IUPAC Name |

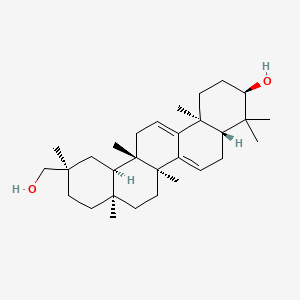

(3R,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13-dodecahydropicen-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-25(2)22-9-8-21-20(28(22,5)12-11-24(25)32)10-13-30(7)23-18-26(3,19-31)14-15-27(23,4)16-17-29(21,30)6/h8,10,22-24,31-32H,9,11-19H2,1-7H3/t22-,23+,24+,26+,27+,28+,29+,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXJVDGAGQPTFR-ZSBHZPGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1CC=C3C2=CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC=C4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)[C@]3(CC2)C)C)(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118117-31-0 |

Source

|

| Record name | (3α,13α,14β,20α)-13-Methyl-26-noroleana-7,9(11)-diene-3,29-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118117-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Karounidiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118117310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling 3,29-O-Dibenzoyloxykarounidiol: A Technical Guide to its Natural Origins and Isolation

For researchers, scientists, and professionals in drug development, understanding the natural sources and isolation of promising bioactive compounds is a critical first step. This technical guide provides an in-depth overview of 3,29-O-Dibenzoyloxykarounidiol, a triterpenoid (B12794562) with potential therapeutic applications.

Natural Sources of this compound

This compound has been identified and isolated from several plant species, with the primary and most frequently documented source being Trichosanthes kirilowii Maxim., a perennial cucurbitaceous plant widely distributed in East Asia.[1][2] Other reported botanical sources include the fruit of Momordica grosvenori and Gymnopetalum integrifolium. The seeds of Trichosanthes kirilowii are a particularly noted source of this and related triterpenoids.

Experimental Protocols for Isolation

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. While a single, standardized protocol is not universally established, the following methodology is synthesized from various reported procedures for the isolation of karounidiol derivatives from Trichosanthes kirilowii.

Extraction of Crude Plant Material

The initial step involves the extraction of the compound from the dried and powdered plant material, often the seeds or fruit.

-

Maceration and Soxhlet Extraction: The powdered plant material is subjected to exhaustive extraction with an organic solvent. Common solvents used for the extraction of triterpenoids include ether, methanol, ethanol, or a mixture thereof. The choice of solvent is critical for maximizing the yield of the target compound.

-

Crude Extract Yield: In a documented extraction of the dried fruit of Trichosanthes kirilowii using boiling water, a crude extract yield of 8.44% (w/w) was obtained after lyophilization.[1] It is important to note that this yield represents the total crude extract and not the final yield of the pure compound.

Chromatographic Purification

The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic techniques to isolate this compound.

-

Silica (B1680970) Gel Column Chromatography: This is a fundamental step in the purification process. The crude extract is adsorbed onto a silica gel column and eluted with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate (B1210297) gradient). Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to a high degree of purity (>98%), preparative HPLC is often employed. A reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water is a common choice. The elution is monitored by a UV detector.

Structural Elucidation and Characterization

The identity and purity of the isolated this compound are confirmed using various spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the chemical structure of the molecule.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound.

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product.

Quantitative Data

The following table summarizes the key quantitative data related to this compound.

| Parameter | Value | Source(s) |

| Molecular Formula | C₄₄H₅₆O₄ | - |

| Molecular Weight | 648.91 g/mol | - |

| Crude Extract Yield (from T. kirilowii fruit) | 8.44% (w/w) | [1] |

| Commercially Available Purity | >98% | - |

Note: The yield of pure this compound from the raw plant material can vary significantly based on the plant part used, geographical source, and the specific isolation protocol employed.

Visualizing the Isolation and Potential Mechanism of Action

To visually represent the processes involved, the following diagrams have been created using the DOT language.

Caption: A generalized workflow for the isolation of this compound.

While the direct signaling pathways of this compound are still under investigation, its structural class (pentacyclic triterpenoids) suggests potential anti-cancer activity through the modulation of key cellular signaling pathways such as the PI3K/AKT pathway, which is often dysregulated in cancer.

Caption: A hypothetical signaling pathway for the anti-cancer effects of this compound.

References

Karounidiol Dibenzoate: A Technical Overview of its Discovery and Origins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Karounidiol, a pentacyclic triterpenoid (B12794562) alcohol, has been identified as a constituent of several plant species, notably within the Trichosanthes genus. Its dibenzoate derivative, karounidiol dibenzoate, represents a synthetically accessible compound with potential for biological evaluation. This technical guide provides a comprehensive overview of the discovery, natural origin, and physicochemical properties of the parent compound, karounidiol. It further details the isolation of a related mono-benzoate derivative and outlines a proposed synthetic pathway for karounidiol dibenzoate. Additionally, this document explores the known biological activities of karounidiol and related triterpenoids, postulating potential mechanisms of action and associated signaling pathways that may be relevant for future drug discovery and development efforts.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities. Among these, karounidiol, a D:C-friedo-oleanane type triterpene, has been isolated from natural sources and has demonstrated noteworthy anti-inflammatory and chemopreventive properties. The esterification of natural products is a common strategy in medicinal chemistry to modulate their physicochemical properties, such as solubility and bioavailability, and to potentially enhance their therapeutic efficacy. Karounidiol dibenzoate, the dibenzoic acid ester of karounidiol, is a derivative of interest for such exploration.

Discovery and Origin of Karounidiol

Karounidiol was first reported as a novel pentacyclic triterpene isolated from the seeds of Trichosanthes kirilowii Maxim. (Cucurbitaceae) by Akihisa et al.[1]. Subsequent studies have also identified its presence in other plants, including Lagenaria siceraria and Trichosanthes cucumeroides.[2] The initial structure elucidation of karounidiol was achieved through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and was determined to be (3α,13α,14β,20α)-13-Methyl-26-noroleana-7,9(11)-diene-3,29-diol.[1]

In the same seminal study, the natural occurrence of a mono-benzoate derivative, karounidiol-3-O-benzoate, was also reported, providing a precedent for the existence of benzoylated forms of karounidiol in nature.[1]

Physicochemical Properties of Karounidiol

The fundamental properties of the parent diol are essential for understanding its dibenzoate derivative.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₂ | [2] |

| Molecular Weight | 440.7 g/mol | [2] |

| IUPAC Name | (3R,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13-dodecahydropicen-3-ol | [2] |

| CAS Number | 118117-31-0 | [2] |

Experimental Protocols

Isolation of Karounidiol and Karounidiol-3-O-benzoate

The following protocol is a summary of the methodology described by Akihisa et al. for the isolation of karounidiol and its 3-O-benzoate from the seeds of Trichosanthes kirilowii.[1]

Diagram of the Isolation Workflow:

Caption: General workflow for the isolation of karounidiol and its monobenzoate.

Detailed Steps:

-

Extraction: The dried and powdered seeds of T. kirilowii are subjected to extraction with acetone at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated acetone extract is partitioned between diethyl ether and water. The ether-soluble fraction, containing the less polar compounds including triterpenoids, is collected.

-

Column Chromatography: The ether-soluble fraction is subjected to silica gel column chromatography.

-

Elution and Fractionation: The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing karounidiol and karounidiol-3-O-benzoate are further purified by repeated silica gel column chromatography and/or recrystallization to yield the pure compounds.

Proposed Synthesis of Karounidiol Dibenzoate

While the synthesis of karounidiol dibenzoate has not been explicitly reported in the literature, a standard esterification protocol using benzoyl chloride in the presence of a base is proposed.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthetic route to karounidiol dibenzoate.

Detailed Protocol (Hypothetical):

-

Reaction Setup: To a solution of karounidiol in anhydrous pyridine, an excess of benzoyl chloride (at least 2.2 equivalents) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Progression: The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed.

-

Workup: The reaction is quenched by the addition of cold water. The mixture is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The organic layer is washed sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess benzoic acid), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Final Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of n-hexane/ethyl acetate) to afford pure karounidiol dibenzoate.

Biological Activity and Potential Signaling Pathways

Reported Biological Activities of Karounidiol

Karounidiol has been shown to possess significant anti-inflammatory and chemopreventive activities.

| Activity | Experimental Model | Key Findings | Reference |

| Anti-inflammatory | TPA-induced ear inflammation in mice | Inhibited inflammatory activity with an ID₅₀ of 0.3 mg/ear. | [3] |

| Chemopreventive | DMBA-initiated and TPA-promoted skin carcinogenesis in mice | Markedly suppressed the promoting effect of TPA on skin tumor formation. | [3] |

Postulated Signaling Pathways for Anti-inflammatory Action

The anti-inflammatory effects of many pentacyclic triterpenoids are mediated through the inhibition of key pro-inflammatory signaling pathways. While the specific mechanism for karounidiol has not been fully elucidated, it is plausible that it acts on pathways commonly modulated by this class of compounds.

Diagram of a Potential Anti-inflammatory Signaling Pathway:

Caption: Postulated inhibition of the NF-κB signaling pathway by karounidiol dibenzoate.

Conclusion

Karounidiol, a naturally occurring pentacyclic triterpenoid, and its derivatives represent a promising area for pharmacological research, particularly in the fields of inflammation and oncology. While karounidiol dibenzoate has not yet been isolated from natural sources or synthesized, its potential for modulated biological activity warrants its chemical synthesis and subsequent biological evaluation. The experimental protocols and postulated mechanisms of action presented in this guide provide a foundational framework for researchers to pursue further investigation into this and related compounds. Future studies should focus on the successful synthesis of karounidiol dibenzoate, confirmation of its structure, and a thorough in vitro and in vivo assessment of its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. (3alpha,13alpha,14beta,20alpha)-13-Methyl-26-noroleana-7,9(11)-diene-3,29-diol | C30H48O2 | CID 159490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of karounidiol on 12-O-tetradecanoylphorbol-13-acetate-induced tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,29-O-Dibenzoyloxykarounidiol: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,29-O-Dibenzoyloxykarounidiol, a pentacyclic triterpenoid (B12794562) isolated from the seeds of Trichosanthes kirilowii Maxim. This document summarizes its known chemical and physical characteristics, details experimental protocols for its isolation and biological evaluation, and explores its potential as a therapeutic agent based on its anti-inflammatory and cytotoxic activities. The information is presented to support further research and development of this natural product.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid ester.[1] It belongs to the D:C-friedo-oleanane class of triterpenes, which are known for their diverse biological activities.[2] The primary natural source of this compound is the seeds of Trichosanthes kirilowii Maxim., a plant used in traditional Chinese medicine.[1] This guide aims to consolidate the available scientific information on this compound to facilitate its further investigation for potential therapeutic applications.

Physical and Chemical Properties

While specific experimental data for some physical properties of this compound are not widely published, the available information is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄₄H₅₆O₄ | [1] |

| Molecular Weight | 648.91 g/mol | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone (B3395972). | [1] |

| Melting Point | Not explicitly reported in the searched literature. | |

| Boiling Point | Not explicitly reported in the searched literature. |

Spectral Data:

Detailed spectral data such as ¹H NMR, ¹³C NMR, and IR spectroscopy are crucial for the identification and structural elucidation of natural products. While specific peak assignments for this compound were not found in the initial broad searches, the isolation and characterization of similar triterpenoids from Trichosanthes kirilowii suggest that such data is available in specialized publications. For instance, the analysis of related D:C-friedo-oleanane triterpenes involved extensive use of these spectroscopic techniques for structural determination.[2]

Biological Activities

Preliminary research suggests that this compound and related compounds from Trichosanthes kirilowii possess significant biological activities, particularly anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Triterpenes isolated from the seeds of Trichosanthes kirilowii, belonging to the same D:C-friedo-oleanane class as this compound, have demonstrated marked inhibitory activity against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear inflammation in mice.[2] This suggests that this compound may also contribute to the anti-inflammatory properties of extracts from this plant. The 50% inhibitory dose for similar triterpenes in this assay was found to be in the range of 0.2-0.6 mg/ear.[2]

Cytotoxic Activity

Studies on various compounds isolated from Trichosanthes kirilowii have revealed cytotoxic effects against several human cancer cell lines, including lung (A-549), colon (HT-29), ovarian (OVCAR), and breast (MCF-7) cancer cells.[1] While the specific cytotoxic profile of this compound is not detailed in the available literature, related triterpenoids from the same source have shown significant activity, with IC₅₀ values in the micromolar range.[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. The following sections describe methodologies relevant to the study of this compound, based on established procedures for similar compounds.

Isolation of D:C-friedo-oleanane Triterpenes from Trichosanthes kirilowii Seeds

The following is a generalized workflow for the isolation of triterpenoids from Trichosanthes kirilowii seeds, adapted from the methodology described by Akihisa et al. (1994).[2]

In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema

This protocol is based on the method used by Akihisa et al. (1994) to evaluate the anti-inflammatory effects of triterpenes from Trichosanthes kirilowii.[2]

-

Animals: Male ICR mice are used for the assay.

-

Induction of Inflammation: 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone is applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation.

-

Treatment: The test compound (e.g., this compound), dissolved in acetone, is applied topically to the ear shortly before the TPA application. The left ear serves as a control and receives only the vehicle.

-

Assessment: After a specified period (e.g., 4-6 hours), the mice are sacrificed, and circular sections are punched out from both ears and weighed.

-

Calculation of Inhibition: The anti-inflammatory activity is expressed as the percent inhibition of edema, calculated by comparing the weight difference between the treated and control ears.

In Vitro Cytotoxicity Assay: MTT Assay

The following is a generalized protocol for assessing the cytotoxic activity of a compound against cancer cell lines, based on the methodology reported by Minh et al. (2015).[1]

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not yet been fully elucidated. However, based on the known activities of related triterpenoids, some potential pathways can be inferred.

Anti-inflammatory Pathways

The anti-inflammatory effects of many triterpenoids are mediated through the inhibition of key pro-inflammatory signaling pathways. A plausible mechanism for this compound could involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Cytotoxic Pathways

The cytotoxic effects of triterpenoids against cancer cells are often attributed to the induction of apoptosis (programmed cell death). This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Conclusion and Future Directions

This compound is a promising natural product with potential anti-inflammatory and cytotoxic activities. This guide has summarized the current knowledge of its physical, chemical, and biological properties and provided a framework of relevant experimental protocols. Further research is warranted to:

-

Fully characterize its physical and spectral properties.

-

Elucidate its specific mechanisms of action and identify its molecular targets.

-

Evaluate its efficacy and safety in more advanced preclinical models.

-

Explore its potential for synthetic modification to enhance its therapeutic properties.

The information compiled herein serves as a valuable resource for scientists in the fields of natural product chemistry, pharmacology, and drug discovery who are interested in the further development of this compound as a potential therapeutic agent.

References

The Karounidiol Biosynthesis Pathway in Momordica grosvenori: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of karounidiol, an oleanane-type triterpenoid (B12794562) found in Momordica grosvenori (commonly known as monk fruit or Luo Han Guo). This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of plant-derived natural products. While the complete pathway in M. grosvenori is yet to be fully elucidated, this guide synthesizes current knowledge on triterpenoid biosynthesis to propose a putative pathway, identifies key enzymatic steps, and outlines relevant experimental methodologies.

Introduction

Momordica grosvenori is renowned for its intensely sweet mogrosides, which are cucurbitane-type triterpenoids. However, the plant also produces a variety of other triterpenoids, including those with an oleanane (B1240867) skeleton, such as karounidiol and its derivatives. Oleanane-type triterpenoids exhibit a wide range of pharmacological activities, making their biosynthetic pathways a subject of significant research interest. Karounidiol, specifically, is a dihydroxylated pentacyclic triterpene. Understanding its biosynthesis is crucial for potential biotechnological production and for exploring its medicinal properties.

Proposed Biosynthesis Pathway of Karounidiol

The biosynthesis of karounidiol is believed to follow the general pathway of pentacyclic triterpenoid synthesis, originating from the isoprenoid pathway. The proposed pathway can be divided into three main stages:

-

Formation of the Triterpenoid Precursor: The pathway begins with the synthesis of 2,3-oxidosqualene (B107256) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.

-

Cyclization to the Oleanane Skeleton: The linear 2,3-oxidosqualene is cyclized to form the pentacyclic oleanane backbone.

-

Modification of the Oleanane Skeleton: The basic oleanane structure undergoes a series of oxidative modifications to yield karounidiol.

A detailed schematic of the proposed pathway is presented below:

Key Enzymes and Genes

The biosynthesis of karounidiol involves several key enzyme families. While the specific genes in M. grosvenori have not all been functionally characterized, research in related species provides strong candidates.

| Enzyme | Abbreviation | Function | Putative Gene Family/Homologs |

| Farnesyl Pyrophosphate Synthase | FPS | Catalyzes the formation of farnesyl pyrophosphate. | FPS |

| Squalene Synthase | SQS | Catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate to form squalene. | SQS |

| Squalene Epoxidase | SQE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. | SQE |

| β-Amyrin Synthase | BAS | A type of oxidosqualene cyclase (OSC) that catalyzes the cyclization of 2,3-oxidosqualene to β-amyrin, the precursor for oleanane-type triterpenoids. | A β-amyrin synthase (McBAS) has been identified in the related species Momordica charantia[1]. |

| Cytochrome P450 Monooxygenases | CYP450s | A large family of enzymes responsible for the oxidation and hydroxylation of the triterpene backbone. Specific CYP450s are required for the hydroxylation at C-3 and C-16 positions of the β-amyrin skeleton to form karounidiol. | The specific CYP450s for karounidiol synthesis in M. grosvenori are yet to be identified. |

Experimental Protocols

The elucidation of the karounidiol biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Identification and Cloning of Biosynthetic Genes

A common approach to identify candidate genes is through transcriptome analysis of different plant tissues, followed by homology-based cloning.

Protocol:

-

RNA Extraction: Total RNA is extracted from various tissues of M. grosvenori (e.g., leaves, stems, roots, and fruits at different developmental stages) using a suitable RNA extraction kit or a CTAB-based method.

-

Transcriptome Sequencing: The extracted RNA is used for library preparation and sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

Bioinformatics Analysis: The sequencing reads are assembled and annotated. Candidate genes for β-amyrin synthase and CYP450s are identified by homology searches against known triterpenoid biosynthetic genes from other plant species.

-

Gene Cloning: Full-length cDNAs of candidate genes are obtained by reverse transcription-polymerase chain reaction (RT-PCR) using gene-specific primers.

Functional Characterization of Candidate Genes

The function of cloned candidate genes is typically verified through heterologous expression in a microbial host or transient expression in plants.

Protocol for Heterologous Expression in Yeast (Saccharomyces cerevisiae):

-

Vector Construction: The cloned gene is inserted into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: The expression vector is transformed into a suitable yeast strain. For OSCs, a lanosterol (B1674476) synthase-deficient yeast strain (e.g., GIL77) is often used to prevent the conversion of 2,3-oxidosqualene to lanosterol.

-

Expression Induction: Yeast cultures are grown in a selective medium and gene expression is induced (e.g., with galactose for the GAL1 promoter).

-

Metabolite Extraction: The yeast cells are harvested, and metabolites are extracted using an organic solvent (e.g., ethyl acetate (B1210297) or hexane).

-

Metabolite Analysis: The extracted metabolites are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product.

Quantitative Analysis of Triterpenoids

Quantitative analysis of karounidiol and its precursors in M. grosvenori tissues can be performed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Protocol:

-

Sample Preparation: Plant tissues are dried, ground to a fine powder, and extracted with a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Chromatographic Separation: The extract is separated on a C18 reversed-phase HPLC column using a gradient elution of water and acetonitrile, both often containing a small amount of formic acid to improve peak shape.

-

Mass Spectrometric Detection: The eluting compounds are detected using a mass spectrometer, typically in electrospray ionization (ESI) mode. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard.

Future Outlook

The complete elucidation of the karounidiol biosynthetic pathway in Momordica grosvenori will require the functional characterization of the specific β-amyrin synthase and the downstream modifying enzymes, particularly the cytochrome P450s responsible for the C-3 and C-16 hydroxylations. Further research is also needed to investigate the potential acylation of karounidiol to form its benzoate (B1203000) derivatives. The identification of these genes will not only provide a deeper understanding of triterpenoid biosynthesis in this important medicinal plant but also open up possibilities for the metabolic engineering of karounidiol and its derivatives in microbial or plant-based systems for pharmaceutical and other applications.

References

In-Depth Technical Guide to the Spectral Data of 3,29-O-Dibenzoyloxykarounidiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral data for 3,29-O-Dibenzoyloxykarounidiol, a significant triterpenoid (B12794562) isolated from Trichosanthes kirilowii. A comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data is presented. This document is intended to serve as a core reference for researchers engaged in the study of natural products, medicinal chemistry, and drug development, offering foundational data for the identification, characterization, and further investigation of this compound and its derivatives.

Chemical Structure

This compound is a pentacyclic triterpene ester. Its core structure is based on the karounidiol skeleton, which is a D:C-friedo-oleanane-type triterpenoid. The hydroxyl groups at positions C-3 and C-29 are esterified with benzoyl groups.

Systematic Name: D:C-friedo-oleana-7,9(11)-diene-3α,29-diol, 3,29-dibenzoate

CAS Number: 389122-01-4

Spectral Data

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of this compound.

| Technique | Ion Mode | m/z | Interpretation |

| High-Resolution Mass Spectrometry (HRMS) | Positive | [M+H]⁺ | Corresponds to the protonated molecule |

| [M+Na]⁺ | Corresponds to the sodium adduct |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The data presented here is a compilation based on the analysis of the parent compound, karounidiol, and its benzoate (B1203000) derivatives.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-3 | ~4.7-4.9 | m | CH-OBz | |

| Olefinic Protons | ~5.4-5.6 | m | H-7, H-11 | |

| Aromatic Protons | ~7.4-7.6 and ~8.0-8.2 | m | Benzoyl groups | |

| H-29 | ~4.0-4.2 | d | CH₂-OBz | |

| Methyl Protons | ~0.8-1.2 | s, d | Multiple CH₃ groups |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule, providing a carbon fingerprint of the structure.

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl (C=O) | ~166-167 | Benzoyl esters |

| Aromatic (C) | ~130-134 | Benzoyl groups |

| Aromatic (CH) | ~128-130 | Benzoyl groups |

| Olefinic (C) | ~140-145 | C-8, C-9 |

| Olefinic (CH) | ~115-120 | C-7, C-11 |

| C-3 | ~80-82 | CH-OBz |

| C-29 | ~65-67 | CH₂-OBz |

| Quaternary Carbons | Multiple signals | Triterpene skeleton |

| Methine Carbons (CH) | Multiple signals | Triterpene skeleton |

| Methylene Carbons (CH₂) | Multiple signals | Triterpene skeleton |

| Methyl Carbons (CH₃) | Multiple signals | Triterpene skeleton |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Strong | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic) |

| ~1270, ~1110 | Strong | C-O stretch (ester) |

| ~710 | Strong | Aromatic C-H bend |

Experimental Protocols

The spectral data presented in this guide are based on standard analytical techniques for the structural elucidation of natural products.

Isolation of this compound

The following diagram outlines a general workflow for the isolation of triterpenoids from plant material, which is applicable to obtaining this compound from Trichosanthes kirilowii.

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis

The following provides the general parameters for the spectroscopic analyses.

-

Nuclear Magnetic Resonance (NMR): ¹H (400-600 MHz) and ¹³C (100-150 MHz) NMR spectra are typically recorded on a Bruker or Jeol spectrometer. Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD), with tetramethylsilane (B1202638) (TMS) used as an internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer, often using a potassium bromide (KBr) pellet or as a thin film.

The following diagram illustrates the logical flow of spectroscopic data analysis for structure elucidation.

Caption: Workflow for structure elucidation using spectral data.

Signaling Pathways and Biological Activity

While specific signaling pathways directly modulated by this compound are a subject of ongoing research, triterpenoids from Trichosanthes kirilowii have been investigated for various biological activities, including anti-inflammatory and cytotoxic effects. The study of these compounds often involves investigating their impact on key cellular signaling pathways.

The following diagram depicts a simplified, hypothetical signaling pathway that could be investigated in relation to the bioactivity of triterpenoids.

Caption: Hypothetical signaling pathway for bioactivity studies.

Conclusion

The spectral data presented in this guide provide a comprehensive foundation for the identification and characterization of this compound. This information is critical for quality control in drug development and for further research into the biological activities and potential therapeutic applications of this and related triterpenoids. The detailed experimental protocols and logical workflows offer a clear framework for researchers working in the field of natural product chemistry.

In-Depth Technical Guide: 3,29-O-Dibenzoyloxykarounidiol (CAS: 389122-01-4)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

3,29-O-Dibenzoyloxykarounidiol , with the Chemical Abstracts Service (CAS) number 389122-01-4 , is a naturally occurring triterpenoid (B12794562) benzoate. Also known as Karounidiol dibenzoate, this compound has been isolated from the fruits of Momordica grosvenori (Luo Han Guo) and Trichosanthis semen.[1] Its chemical formula is C44H56O4 with a molecular weight of 648.928 g/mol .[1] The primary reported biological activity of this compound is its potent inhibitory effect on the Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). This activity suggests potential applications in cancer chemoprevention research.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 389122-01-4 | Internal Knowledge |

| Alternative Names | Karounidiol dibenzoate | |

| Molecular Formula | C44H56O4 | [1] |

| Molecular Weight | 648.928 g/mol | [1] |

| Compound Type | Triterpenoid | [1] |

| Botanical Source | Momordica grosvenori, Trichosanthis semen | [1] |

Biological Activity: Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

This compound has demonstrated significant inhibitory activity against the activation of the Epstein-Barr virus early antigen (EBV-EA) induced by the phorbol (B1677699) ester TPA. The EBV-EA induction assay is a well-established primary screening test for potential cancer chemopreventive agents.

Quantitative Data

In a study by Akihisa et al. (2002), the inhibitory effects of various triterpenoids from Momordica grosvenori were evaluated. The results for this compound are summarized below.

| Compound | Molar Ratio (Compound/TPA) | EBV-EA Induction (%) | Inhibition (%) |

| This compound | 1 x 10³ | Not specified | 70-100% |

Note: The specific IC50 value for this compound has not been reported in the reviewed literature. The available data indicates high inhibitory activity at the tested concentration.

Experimental Protocols

Isolation of this compound from Momordica grosvenori

The following is a generalized experimental workflow for the isolation of triterpenoid benzoates from the fruit of Momordica grosvenori, based on methodologies described in the literature.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered fruits of Momordica grosvenori are subjected to extraction with ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.

-

Solvent Partitioning: The ethanol extract is suspended in water and partitioned successively with a nonpolar solvent like ethyl acetate. The ethyl acetate-soluble fraction, containing the triterpenoids, is collected and concentrated.

-

Chromatographic Separation:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Epstein-Barr Virus Early Antigen (EBV-EA) Inhibition Assay

The following protocol is based on the established method for assessing the inhibition of TPA-induced EBV-EA activation in Raji cells.

Caption: Experimental workflow for the EBV-EA inhibition assay.

Methodology:

-

Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Treatment: The cells are seeded in culture plates and incubated with varying concentrations of this compound for a specified period.

-

Induction: EBV-EA expression is induced by adding a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) to the cell cultures. A control group without the test compound is also included.

-

Incubation: The treated and control cells are incubated for a period, typically 48 hours, to allow for the expression of the early antigen.

-

Immunofluorescence Staining:

-

Cell smears are prepared on glass slides and fixed (e.g., with acetone).

-

The fixed cells are stained using an indirect immunofluorescence method. This involves incubation with high-titer EBV-EA-positive human serum followed by a fluorescein-isothiocyanate (FITC)-conjugated anti-human IgG antibody.

-

-

Microscopic Analysis: The slides are observed under a fluorescence microscope. The number of EBV-EA-positive cells (showing fluorescence) and the total number of cells are counted in at least 500 cells per slide.

-

Data Analysis: The percentage of EBV-EA-positive cells in the treated groups is compared to the control group to calculate the percentage of inhibition.

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound has not been elucidated, its inhibitory effect on TPA-induced EBV-EA activation suggests interference with the signaling pathways triggered by TPA. TPA is a potent activator of Protein Kinase C (PKC). The activation of PKC initiates a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors are known to bind to the promoter regions of EBV lytic genes, including BZLF1, the master regulator of the lytic cycle, thereby inducing EBV-EA expression.

It is hypothesized that this compound, like other inhibitory triterpenoids, may exert its effect by modulating one or more key components of this pathway.

Caption: Postulated signaling pathway of TPA-induced EBV-EA activation and potential points of inhibition.

Future Research Directions

The potent inhibitory activity of this compound on EBV-EA activation warrants further investigation. Key areas for future research include:

-

Determination of IC50 Value: Establishing a precise IC50 value for the inhibition of EBV-EA activation is crucial for quantitative comparison with other potential chemopreventive agents.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and the exact mechanism by which this compound inhibits the TPA-induced signaling cascade is essential. This could involve investigating its effects on PKC activity, the phosphorylation of downstream kinases, and the activation of transcription factors like NF-κB and AP-1.

-

In Vivo Studies: Evaluating the in vivo efficacy and safety of this compound in animal models of carcinogenesis is a critical next step in assessing its potential as a chemopreventive agent.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could provide valuable insights into the structural features required for its biological activity and potentially lead to the development of more potent inhibitors.

This technical guide provides a comprehensive overview of the current knowledge on this compound, highlighting its potential as a subject for further research in the field of drug discovery and cancer prevention.

References

In-depth Technical Guide on Karounidiol Dibenzoate (C44H56O4) Not Feasible Due to Lack of Publicly Available Data

Despite a comprehensive search of scientific literature, patent databases, and chemical supplier catalogs, no specific information is publicly available for a compound named "Karounidiol dibenzoate" with the molecular formula C44H56O4. Consequently, the creation of an in-depth technical guide as requested is not possible at this time.

While the molecular formula C44H56O4 is chemically consistent with a dibenzoate ester of the known natural product Karounidiol (C30H48O2), there is no evidence in the accessible scientific domain that this specific derivative has been synthesized, isolated, or characterized. Karounidiol itself is a recognized pentacyclic triterpenoid, and the formation of ester derivatives is a common chemical modification to alter the biological activity of natural products. However, the specific dibenzoate remains undocumented in public records.

A thorough investigation was conducted to locate any data that could form the basis of the requested technical guide, including:

-

Quantitative Data: No experimental data such as IC50 values, binding affinities, pharmacokinetic parameters, or other quantitative metrics were found.

-

Experimental Protocols: Detailed methodologies for the synthesis, purification, or biological evaluation of Karounidiol dibenzoate are absent from the literature.

-

Signaling Pathways and Mechanism of Action: There is no information regarding the biological targets or signaling pathways that might be modulated by this compound.

Without any foundational scientific information, it is impossible to generate the requested tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways.

For researchers, scientists, and drug development professionals interested in this area, the following avenues could be considered:

-

De Novo Synthesis: Chemical synthesis of Karounidiol dibenzoate from its parent compound, Karounidiol, would be the first step to enable any future studies.

-

Biological Screening: Once synthesized, the compound could be subjected to a battery of biological assays to determine its potential therapeutic effects and mechanism of action.

-

Publication of Findings: Should such research be undertaken, the publication of the synthesis, characterization, and biological data would be a valuable contribution to the scientific community.

We will continue to monitor scientific publications and databases, and this document will be updated if and when information regarding Karounidiol dibenzoate (C44H56O4) becomes publicly available.

Triterpenoids from Trichosanthes kirilowii: A Technical Guide for Researchers

An in-depth exploration of the isolation, characterization, and biological activities of triterpenoidal compounds from Trichosanthes kirilowii, with a focus on their therapeutic potential and underlying mechanisms of action.

Introduction

Trichosanthes kirilowii Maxim. (Cucurbitaceae), commonly known as Chinese snake gourd, is a perennial vine with a long history of use in traditional Chinese medicine.[1] Various parts of the plant, including the root tuber, fruits, and seeds, have been utilized for the treatment of a range of ailments, including inflammatory disorders, cardiovascular diseases, and respiratory conditions.[1] Modern phytochemical investigations have revealed a rich and diverse array of bioactive constituents, with triterpenoids emerging as a particularly promising class of compounds.

This technical guide provides a comprehensive overview of the triterpenoids isolated from T. kirilowii, intended for researchers, scientists, and drug development professionals. It covers the chemical diversity of these compounds, detailed experimental protocols for their extraction and isolation, a summary of their biological activities with quantitative data, and an exploration of the key signaling pathways through which they exert their effects.

Chemical Diversity of Triterpenoids in Trichosanthes kirilowii

A significant number of triterpenoids have been isolated and identified from various parts of T. kirilowii. These compounds primarily belong to the cucurbitane and oleanane (B1240867) skeletal types. The cucurbitacins, a group of highly oxidized tetracyclic triterpenoids, are particularly characteristic of this plant and are largely responsible for its bitter taste and potent biological activities.[2]

Table 1: Selected Triterpenoids Isolated from Trichosanthes kirilowii

| Compound Name | Triterpenoid (B12794562) Class | Plant Part | Reference |

| Cucurbitacin B | Cucurbitane | Roots | [3] |

| Cucurbitacin D | Cucurbitane | Roots, Fruits | [4][5] |

| Cucurbitacin E | Cucurbitane | - | [2] |

| Cucurbitacin I | Cucurbitane | - | [2] |

| 3-epikarounidiol | D:C-friedo-oleanane | Seeds | [6] |

| 7-oxoisomultiflorenol | D:C-friedo-oleanane | Seeds | [6] |

| 3-epibryonolol | D:C-friedo-oleanane | Seeds | [6] |

| Bryonolol | D:C-friedo-oleanane | Seeds | [6] |

Experimental Protocols

General Extraction and Isolation Workflow

The isolation of triterpenoids from T. kirilowii typically involves a multi-step process beginning with solvent extraction of the dried plant material, followed by chromatographic separation and purification.

Detailed Protocol for the Isolation of Cucurbitacin D from T. kirilowii Roots

The following protocol is a representative example of the isolation of cucurbitacin D, a prominent triterpenoid from T. kirilowii.

1. Extraction:

-

The air-dried and powdered roots of T. kirilowii (1 kg) are extracted three times with 95% ethanol (3 x 5 L) at room temperature for 72 hours each.

-

The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

-

The crude extract is suspended in water (1 L) and sequentially partitioned with petroleum ether (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L).

-

The ethyl acetate fraction, typically rich in triterpenoids, is concentrated to dryness.

3. Column Chromatography:

-

The ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography (200-300 mesh).

-

The column is eluted with a gradient of chloroform-methanol (from 100:0 to 0:100, v/v) to yield several fractions (F1-F10).

4. Further Purification:

-

Fractions containing cucurbitacin D (identified by TLC analysis against a standard) are combined and further purified by repeated silica gel column chromatography using a petroleum ether-acetone gradient.

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water mobile phase to afford pure cucurbitacin D.[4]

5. Structure Elucidation:

-

The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), and by comparison with published data.

Biological Activities and Quantitative Data

Triterpenoids from T. kirilowii, particularly the cucurbitacins, exhibit a wide range of potent biological activities, with anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of T. kirilowii triterpenoids against various cancer cell lines. This activity is largely attributed to the induction of apoptosis and cell cycle arrest.

Table 2: Cytotoxic Activity (IC₅₀, µM) of Triterpenoids from Trichosanthes kirilowii

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Cucurbitacin D | MCF-7/ADR | Doxorubicin-resistant Breast Cancer | - | [7] |

| Cucurbitacin D | HepG2 | Hepatocellular Carcinoma | - | [4] |

| 3-epikarounidiol | - | - | - | [6] |

| 7-oxoisomultiflorenol | - | - | - | [6] |

| 3-epibryonolol | - | - | - | [6] |

Note: Specific IC₅₀ values for some compounds were not available in the reviewed literature, though their activity was reported.

Anti-inflammatory Activity

Several D:C-friedo-oleanane triterpenoids isolated from the seeds of T. kirilowii have shown significant anti-inflammatory effects. For instance, 3-epikarounidiol, 7-oxoisomultiflorenol, and 3-epibryonolol exhibited marked inhibitory activity against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear inflammation in mice.[6] The 50% inhibitory dose (ID₅₀) for this effect was in the range of 0.2-0.6 mg/ear.[6]

Signaling Pathways

The anticancer effects of triterpenoids from T. kirilowii, especially cucurbitacins, are mediated through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathways are prominent targets.

Inhibition of the JAK/STAT Signaling Pathway

Cucurbitacins are potent inhibitors of the JAK/STAT pathway, which is often constitutively activated in many cancers, promoting cell proliferation and survival.[8][9] Cucurbitacin D, for example, has been shown to inhibit the phosphorylation of STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes.[5]

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical regulator of cell survival and proliferation that is frequently dysregulated in cancer. Some cucurbitacins have been reported to suppress the activation of this pathway, leading to the induction of apoptosis.[10] This is often achieved by inhibiting the phosphorylation of Akt, a key downstream effector of PI3K.

Conclusion and Future Perspectives

The triterpenoids from Trichosanthes kirilowii represent a rich source of structurally diverse and biologically active compounds with significant therapeutic potential. The potent anticancer and anti-inflammatory activities of these molecules, coupled with their defined mechanisms of action involving key signaling pathways, make them attractive candidates for further drug discovery and development. Future research should focus on the comprehensive profiling of the triterpenoid content in different parts and varieties of T. kirilowii, the optimization of extraction and purification protocols for large-scale production, and in-depth preclinical and clinical investigations to validate their therapeutic efficacy and safety. Furthermore, structure-activity relationship studies and the synthesis of novel derivatives could lead to the development of next-generation therapeutic agents with improved potency and reduced toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Cucurbitacin D isolated from Trichosanthes kirilowii induces apoptosis in human hepatocellular carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trichosanthes kirilowii Ethanol Extract and Cucurbitacin D Inhibit Cell Growth and Induce Apoptosis through Inhibition of STAT3 Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Five D:C-friedo-oleanane triterpenes from the seeds of Trichosanthes kirilowii Maxim. and their anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. jcancer.org [jcancer.org]

- 9. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atlantis-press.com [atlantis-press.com]

Bioactive Compounds from Gymnopetalum integrifolium: A Technical Guide for Researchers

An in-depth exploration of the isolation, characterization, and biological activities of phytochemicals from Gymnopetalum integrifolium, tailored for researchers, scientists, and drug development professionals.

Gymnopetalum integrifolium Kurz, a member of the Cucurbitaceae family, has been a subject of phytochemical investigation, revealing a range of bioactive compounds with potential therapeutic applications. Taxonomically, it is considered a synonym of Trichosanthes scabra var. scabra, broadening the scope of relevant research. This technical guide provides a comprehensive overview of the known bioactive constituents isolated from this plant, their quantitative data, detailed experimental protocols for their isolation and characterization, and insights into their mechanisms of action, including relevant signaling pathways.

Isolated Bioactive Compounds

Research on the fruits of Gymnopetalum integrifolium has led to the isolation and characterization of several key bioactive compounds. A significant study by Sekine et al. (2002) identified a novel pentacyclic cucurbitane glucoside, a new triterpene, and three other known compounds. The primary classes of compounds identified include cucurbitane-type triterpenoids and sterols.

Table 1: Bioactive Compounds Isolated from Gymnopetalum integrifolium

| Compound Name | Compound Class | Plant Part | Reference |

| Aoibaclyin | Pentacyclic Cucurbitane Glucoside | Fruits | [1] |

| Unnamed New Triterpene | Triterpene | Fruits | [1] |

| Bryoamaride | Cucurbitane Glucoside | Fruits | [1] |

| 25-O-Acetylbryoamaride | Cucurbitane Glucoside | Fruits | [1] |

| β-Sitosterol 3-O-β-D-glucopyranoside | Sterol Glycoside | Fruits | [1] |

Phytochemical screening of the closely related species Gymnopetalum chinense has also revealed the presence of phenolic compounds, tannins, saponins, flavonoids, and glycosides in its leaf extracts, suggesting a broader range of potential bioactive constituents within the genus.

Quantitative Bioactivity Data

While extensive quantitative bioactivity data for all isolated compounds from G. integrifolium is not yet available in the public domain, studies on related compounds and extracts provide valuable insights into their potential efficacy. Cucurbitacins, a class to which aoibaclyin, bryoamaride, and 25-O-acetylbryoamaride belong, are well-documented for their cytotoxic and anti-inflammatory properties. For instance, cucurbitacins isolated from other plants have shown significant cytotoxicity against various cancer cell lines.

β-Sitosterol 3-O-β-D-glucopyranoside has been more extensively studied, with demonstrated estrogenic and glucose-regulating activities.

Table 2: Reported Biological Activities and Quantitative Data

| Compound/Extract | Biological Activity | Assay | Results | Reference |

| Methanolic extract of G. chinense leaves | Antibacterial | Disc Diffusion | 16.66 mm zone of inhibition against S. pyogenes | |

| Methanolic extract of G. chinense leaves | Antibacterial | Minimum Inhibitory Concentration (MIC) | 200 µg/ml against S. pyogenes and S. mutans | |

| β-Sitosterol 3-O-β-D-glucopyranoside | Estrogenic Activity | ERE-luciferase reporter assay in HEK-293T cells | Stimulated ERβ-mediated transcription | |

| β-Sitosterol 3-O-β-D-glucopyranoside | Glucose Utilization | Glucose uptake in L6-GLUT4myc myotubes | Increased basal glucose uptake |

Experimental Protocols

This section provides a detailed methodology for the isolation and characterization of bioactive compounds from the fruits of Gymnopetalum integrifolium, based on the work of Sekine et al. (2002).

Plant Material and Extraction

-

Plant Material: Dried fruits of Gymnopetalum integrifolium Kurz.

-

Extraction:

-

The dried and powdered fruits (1.5 kg) were extracted with methanol (B129727) (MeOH) at room temperature.

-

The MeOH extract was concentrated under reduced pressure to yield a residue.

-

The residue was partitioned between ethyl acetate (B1210297) (EtOAc) and water.

-

The aqueous layer was further partitioned with n-butanol (n-BuOH).

-

Isolation of Compounds

The n-BuOH soluble fraction was subjected to a series of chromatographic separations to isolate the individual compounds.

-

Column Chromatography (Silica Gel):

-

The n-BuOH extract (30 g) was applied to a silica (B1680970) gel column.

-

Elution was performed with a gradient of chloroform (B151607) (CHCl₃) and methanol (MeOH).

-

-

Column Chromatography (ODS):

-

Fractions obtained from the silica gel column were further purified on an octadecylsilyl (ODS) column.

-

Elution was carried out using a gradient of MeOH and water.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification was achieved by preparative HPLC on an ODS column.

-

A solvent system of acetonitrile (B52724) (CH₃CN) and water was used for elution.

-

This multi-step chromatographic process yielded the five identified compounds: aoibaclyin, the new triterpene, bryoamaride, 25-O-acetylbryoamaride, and β-sitosterol 3-O-β-D-glucopyranoside.

Structural Elucidation

The structures of the isolated compounds were determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the molecular formulas.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectra were recorded to determine the carbon and proton framework.

-

Two-dimensional NMR techniques, including ¹H-¹H COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish the connectivity of atoms within the molecules.

-

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet (UV) Spectroscopy: To identify chromophores.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways for all compounds from G. integrifolium have not been fully elucidated, research on related molecules provides strong indications of their potential mechanisms of action.

β-Sitosterol 3-O-β-D-glucopyranoside and PI3K/AKT Signaling

β-Sitosterol 3-O-β-D-glucopyranoside has been shown to stimulate glucose uptake in skeletal muscle cells through a mechanism dependent on the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell metabolism, growth, and survival.

Caption: PI3K/AKT signaling pathway activated by β-Sitosterol 3-O-β-D-glucopyranoside.

Potential Mechanisms of Cucurbitane Triterpenoids

Cucurbitane triterpenoids, such as aoibaclyin, bryoamaride, and 25-O-acetylbryoamaride, are known to exhibit a range of biological activities, most notably cytotoxicity against cancer cells and anti-inflammatory effects. Their mechanisms of action are often multifactorial and can involve the modulation of key signaling pathways related to apoptosis, cell cycle regulation, and inflammation.

-

Apoptosis Induction: Many cucurbitacins are potent inducers of apoptosis. They can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This often involves the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).

-

Cell Cycle Arrest: These compounds can cause cell cycle arrest at various phases (e.g., G2/M phase), thereby inhibiting cancer cell proliferation. This is often mediated by their effects on cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.

-

Anti-inflammatory Action: The anti-inflammatory effects of cucurbitacins are often attributed to their ability to inhibit pro-inflammatory signaling pathways, such as the NF-κB and STAT3 pathways. By inhibiting these pathways, they can reduce the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation of bioactive compounds from Gymnopetalum integrifolium.

Caption: General workflow for the isolation of bioactive compounds.

Conclusion and Future Directions

Gymnopetalum integrifolium represents a promising source of bioactive compounds, particularly cucurbitane-type triterpenoids and steroidal glycosides. The identified compounds exhibit a range of interesting biological activities that warrant further investigation. Future research should focus on:

-

Quantitative Bioactivity Studies: Conducting comprehensive in vitro and in vivo studies to determine the specific IC₅₀ and MIC values of aoibaclyin, the new triterpene, bryoamaride, and 25-O-acetylbryoamaride against a panel of cancer cell lines and microbial strains.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their anticancer and anti-inflammatory effects.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds to assess their potential as drug candidates.

-

Exploration of Other Plant Parts: Investigating the phytochemical composition and bioactivities of other parts of G. integrifolium, such as the leaves and stems, which may contain other novel bioactive compounds.

This technical guide serves as a foundational resource for scientists and researchers interested in the rich phytochemistry of Gymnopetalum integrifolium and its potential for the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of 3,29-O-Dibenzoyloxykarounidiol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of 3,29-O-Dibenzoyloxykarounidiol, a triterpenoid (B12794562) derivative. The methodology is based on established principles for the extraction and purification of natural products from plant sources.

Introduction

This compound is a derivative of karounidiol, a triterpenoid isolated from plants such as Trichosanthes kirilowii. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3] This protocol outlines a comprehensive procedure for the extraction, isolation, and purification of this compound, yielding a high-purity compound suitable for further biological and pharmacological studies.

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted below. The process begins with the extraction from the plant material, followed by a series of chromatographic steps to achieve high purity.

Detailed Experimental Protocols

Plant Material and Extraction

-

Preparation of Plant Material: Obtain dried seeds of Trichosanthes kirilowii. Grind the seeds into a coarse powder using a mechanical grinder.

-

Soxhlet Extraction:

-

Place 500 g of the powdered plant material into a cellulose (B213188) thimble.

-

Load the thimble into a Soxhlet extractor.

-

Extract the powder with 2.5 L of 95% ethanol (B145695) for 24 hours.[4]

-

After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator at 45°C to obtain a dark, viscous residue.

-

Fractionation

-

Liquid-Liquid Partitioning:

-

Suspend the crude ethanolic extract (approx. 50 g) in 500 mL of distilled water.

-

Transfer the suspension to a 2 L separatory funnel.

-

Partition the aqueous suspension sequentially with ethyl acetate (3 x 500 mL).[5]

-

Combine the ethyl acetate fractions and wash with distilled water (2 x 200 mL).

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate.

-

Filter and concentrate the ethyl acetate fraction using a rotary evaporator to yield the crude triterpenoid-rich extract.

-

Purification

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column (5 cm diameter x 60 cm length) using a slurry packing method with hexane (B92381).[6][7]

-

Adsorb the crude ethyl acetate extract (approx. 15 g) onto a small amount of silica gel (30 g) and allow it to dry completely.

-

Carefully load the dried sample onto the top of the prepared column.

-

Elute the column with a gradient solvent system of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity to 100% ethyl acetate.[8]

-

Collect fractions of 20 mL each and monitor the fractions by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. Visualize the spots by spraying with a 10% sulfuric acid solution in ethanol followed by heating.

-

Combine the fractions containing the target compound based on the TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the combined semi-pure fractions by preparative HPLC.[9]

-

Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 15 mL/min.

-

Detection: UV at 230 nm (due to the benzoyl groups).

-

Inject the semi-pure sample and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain the pure compound.

-

Structural Characterization

Confirm the structure of the purified compound using spectroscopic methods:

-

Mass Spectrometry (MS): Use Electrospray Ionization (ESI-MS) to determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): Record 1H and 13C NMR spectra in CDCl3 to confirm the structure, including the presence of the karounidiol backbone and the two benzoyl groups.[10]

Data Presentation

The following table summarizes the expected yield and purity at each stage of the isolation and purification process, starting from 500 g of dried plant material.

| Purification Step | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (%) |

| Ethanol Extraction | 500 | 50 | 10.0 | < 5 |

| Ethyl Acetate Partitioning | 50 | 15 | 30.0 | ~15 |

| Silica Gel Chromatography | 15 | 1.2 | 8.0 | ~70 |

| Preparative HPLC | 1.2 | 0.08 | 6.7 | > 98 |

Putative Biological Activity and Signaling Pathway

Triterpenoids from Trichosanthes kirilowii have demonstrated cytotoxic activities against various cancer cell lines.[11][12] It is plausible that this compound may induce apoptosis in cancer cells. A common mechanism for apoptosis induction is through the intrinsic or mitochondrial pathway, which involves the release of cytochrome c and the subsequent activation of caspases.

This proposed pathway suggests that this compound may promote apoptosis by activating pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins like Bcl-2, leading to the activation of the caspase cascade.

References

- 1. mdpi.com [mdpi.com]

- 2. A Link Between Chemical Structure and Biological Activity in Triterpenoids | Bentham Science [benthamscience.com]

- 3. Biologically Active Triterpenoids and Their Cardioprotective and Anti- Inflammatory Effects | CoLab [colab.ws]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. phytojournal.com [phytojournal.com]

- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 9. Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemical constituents of Trichosanthes kirilowii and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trichosanthes kirilowii Ethanol Extract and Cucurbitacin D Inhibit Cell Growth and Induce Apoptosis through Inhibition of STAT3 Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Biological Evaluation of 3,29-O-Dibenzoyloxykarounidiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karounidiol, a naturally occurring oleanane-type triterpenoid (B12794562), has been isolated from sources such as the seeds of Trichosanthes kirilowii. Triterpenoids as a class are recognized for their diverse and potent biological activities, including significant antitumor properties. Chemical modification of the core triterpenoid scaffold presents a valuable strategy for enhancing efficacy and exploring structure-activity relationships (SAR). This document provides detailed protocols for the synthesis of 3,29-O-Dibenzoyloxykarounidiol, a benzoylated derivative of karounidiol, and outlines its potential biological activities and associated signaling pathways based on current knowledge of related oleanane (B1240867) triterpenoids.

Synthesis of this compound

The synthesis of this compound from its parent compound, karounidiol, involves the benzoylation of the hydroxyl groups at the C-3 and C-29 positions. Benzoylation is a common chemical transformation used to protect hydroxyl groups or to introduce a benzoyl moiety which can influence the biological activity of the molecule.

Experimental Protocol: Benzoylation of Karounidiol

Materials:

-

Karounidiol

-

Benzoyl chloride

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve karounidiol (1 equivalent) in anhydrous dichloromethane (DCM) and anhydrous pyridine (2-3 equivalents) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (2.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM.

-

Washing: Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

-

Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Potential Signaling Pathways

While specific studies on this compound are limited, the biological activities of related synthetic oleanane triterpenoids, particularly their anticancer effects, are well-documented. These derivatives have been shown to inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death).

Anticancer Activity

Synthetic oleanane triterpenoids have demonstrated potent cytotoxic activity against a range of cancer cell lines. The introduction of benzoyl groups may enhance this activity. The primary mode of cell death induced by these compounds is apoptosis, which is characterized by the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).

Signaling Pathways

The anticancer effects of oleanane triterpenoids are often mediated through the modulation of key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. Key pathways that are likely affected by this compound derivatives include:

-

Inhibition of Pro-survival Pathways:

-